N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide
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Overview
Description
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide is a synthetic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide typically involves the following steps:
Formation of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: This intermediate is synthesized by reacting 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized using phosphorus oxychloride to yield the oxadiazole ring.
Nucleophilic Substitution: The oxadiazole intermediate is then reacted with 4-(pyrrolidin-1-yl)butanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant antitubercular, antiviral, and anticancer activities.
Pharmacology: It has been investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
N-[5-
Properties
CAS No. |
89758-36-1 |
---|---|
Molecular Formula |
C16H19ClN4O2 |
Molecular Weight |
334.80 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylbutanamide |
InChI |
InChI=1S/C16H19ClN4O2/c17-13-7-5-12(6-8-13)15-19-20-16(23-15)18-14(22)4-3-11-21-9-1-2-10-21/h5-8H,1-4,9-11H2,(H,18,20,22) |
InChI Key |
JMNQSHQUUIIRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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